![molecular formula C12H15BrO2 B1529667 [4-(4-Bromophenyl)-tetrahydropyran-4-yl]-methanol CAS No. 894399-94-1](/img/structure/B1529667.png)
[4-(4-Bromophenyl)-tetrahydropyran-4-yl]-methanol
概要
説明
Molecular Structure Analysis
The molecular structure of “[4-(4-Bromophenyl)-tetrahydropyran-4-yl]-methanol” includes a bromophenyl group and a tetrahydropyran group . The InChI code for this compound is 1S/C11H13BrO2/c12-10-3-1-9 (2-4-10)11 (13)5-7-14-8-6-11/h1-4,13H,5-8H2 .
Physical And Chemical Properties Analysis
“[4-(4-Bromophenyl)-tetrahydropyran-4-yl]-methanol” is a solid at room temperature . It has a molecular weight of 257.13 and 241.13 . The compound should be stored in a sealed container in a dry environment at room temperature .
科学的研究の応用
Organic Synthesis and Catalysis
- Prins Cyclization : A novel Prins cyclization method utilizing InCl3 as a catalyst for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives demonstrates the compound's relevance in the synthesis of complex organic frameworks, highlighting its versatility in organic chemistry (B. Reddy et al., 2012).
- Tetrahydropyran as a Model Molecule : The study of tetrahydropyran-2-methanol as a model for cyclic sugar molecules in vacuum ultraviolet (VUV) photoionization and vibrational spectroscopy sheds light on the structural and energetic properties of cyclic ethers, providing insights into their reactivity and stability (Huaqi Zhan et al., 2017).
Material Science
- Polymeric Film Modification : Research on the modification of glassy carbon electrodes with conductive polymeric films derived from methanol-based monomers, such as nickel(II) tetrakis(3-methoxy-4-hydroxyphenyl)porphyrin, indicates the potential of these materials in enhancing electrocatalytic oxidation processes, relevant for fuel cell technologies and environmental monitoring (A. Ciszewski & G. Milczarek, 1996).
Analytical Chemistry
- Fiber-Optic Fluorosensing : The application of fiber-optic fluorosensing for detecting low molecular weight alcohols, including methanol, in nonhydroxylic media, leverages the sensitivity and selectivity of fluorescent dyes. This approach is significant for environmental monitoring and quality control in industrial processes (G. Orellana et al., 1995).
Environmental Applications
- ELISA for Tetrabromobisphenol A Detection : The development of an enzyme-linked immunosorbent assay (ELISA) for the sensitive and selective detection of tetrabromobisphenol A, with methanol as part of the assay medium, illustrates the compound's utility in environmental chemistry for monitoring pollutants (Ting Xu et al., 2012).
Safety and Hazards
“[4-(4-Bromophenyl)-tetrahydropyran-4-yl]-methanol” is considered hazardous. It has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper protective measures should be taken when handling this compound .
特性
IUPAC Name |
[4-(4-bromophenyl)oxan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRJBNGMZAGNEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Bromophenyl)-tetrahydropyran-4-yl]-methanol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B1529585.png)
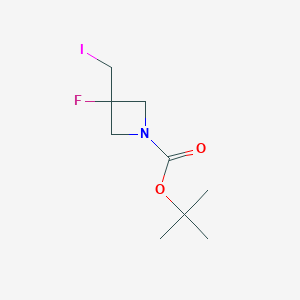
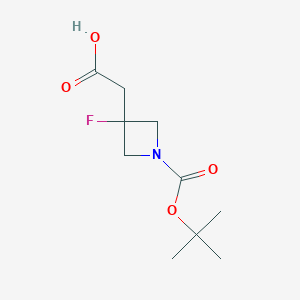
![(3AS,7AS)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1529590.png)
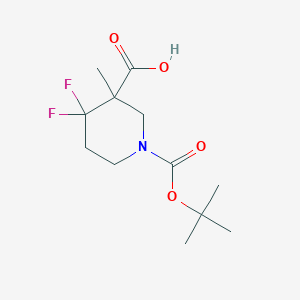

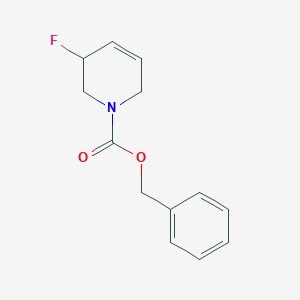
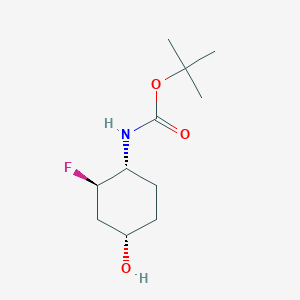
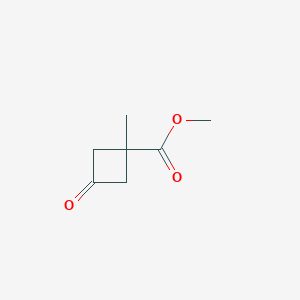
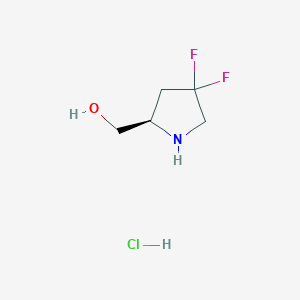
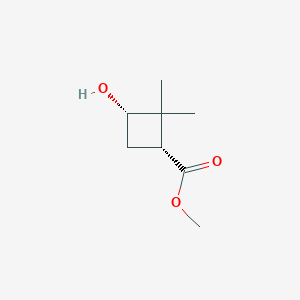
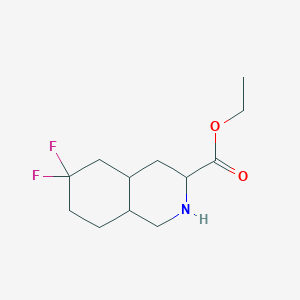
![5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B1529604.png)
![Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate](/img/structure/B1529605.png)